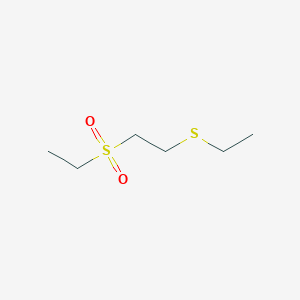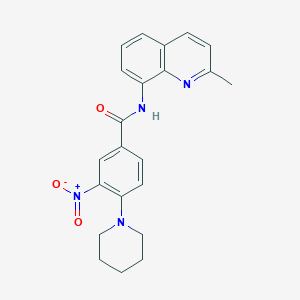
1-(Ethanesulfonyl)-2-(ethylsulfanyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethanesulfonyl)-2-(ethylsulfanyl)ethane is an organic compound characterized by the presence of both sulfonyl and sulfanyl functional groups
Preparation Methods
The synthesis of 1-(Ethanesulfonyl)-2-(ethylsulfanyl)ethane typically involves the reaction of ethanesulfonyl chloride with ethyl mercaptan under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity .
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and scalability. These methods often utilize advanced catalytic systems to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
1-(Ethanesulfonyl)-2-(ethylsulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion .
Scientific Research Applications
1-(Ethanesulfonyl)-2-(ethylsulfanyl)ethane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of 1-(Ethanesulfonyl)-2-(ethylsulfanyl)ethane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
1-(Ethanesulfonyl)-2-(ethylsulfanyl)ethane can be compared with other sulfonyl and sulfanyl-containing compounds, such as ethanesulfonyl chloride and ethyl mercaptan.
Similar compounds include:
Ethanesulfonyl chloride: Used primarily as a reagent in organic synthesis.
Ethyl mercaptan: Known for its strong odor and use as an odorant in natural gas.
Properties
Molecular Formula |
C6H14O2S2 |
|---|---|
Molecular Weight |
182.3 g/mol |
IUPAC Name |
1-ethylsulfanyl-2-ethylsulfonylethane |
InChI |
InChI=1S/C6H14O2S2/c1-3-9-5-6-10(7,8)4-2/h3-6H2,1-2H3 |
InChI Key |
ZXRUCOFKXDCOPW-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCS(=O)(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-cyano-2-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11455781.png)
![5-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B11455789.png)
![ethyl (2-{[N-(cyclohexylcarbonyl)leucyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11455795.png)
![6-Tert-butyl-3-[(3-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11455810.png)
![Methyl 3-[(pyridin-3-ylmethyl)amino]-1H-indole-2-carboxylate](/img/structure/B11455822.png)
![ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11455825.png)
![N-(3-{[(3-chloro-7-nitro-1-benzothiophen-2-yl)carbonyl]amino}-4-methoxyphenyl)furan-2-carboxamide](/img/structure/B11455842.png)
![(2E)-2-{[3-(2-Methylpropyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B11455846.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11455847.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]butanamide](/img/structure/B11455848.png)
![(4Z)-4-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11455852.png)
![3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11455854.png)
![N-{4-[(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11455856.png)
